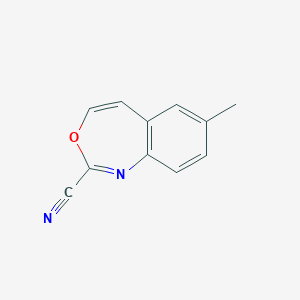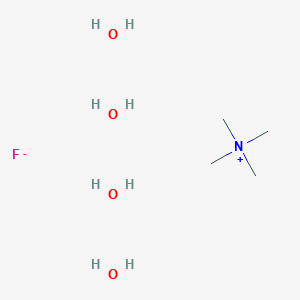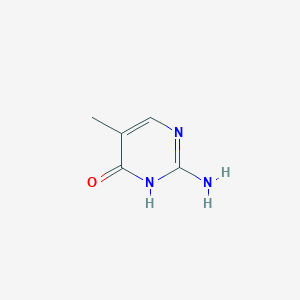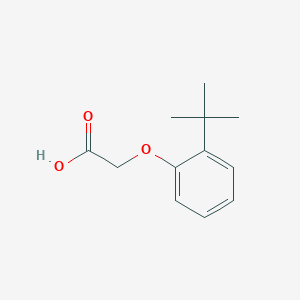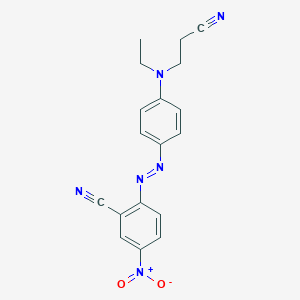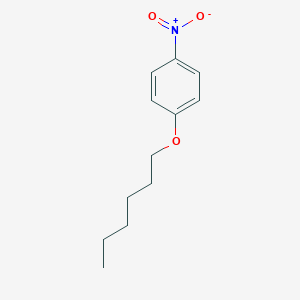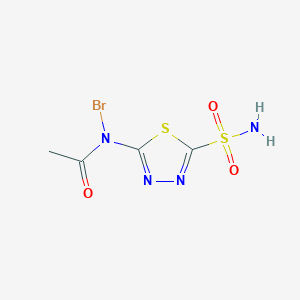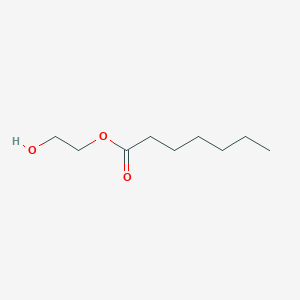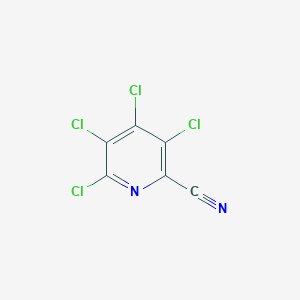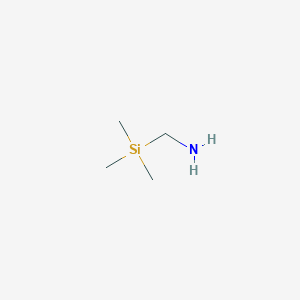
(Trimethylsilyl)methylamine
Übersicht
Beschreibung
(Trimethylsilyl)methylamine, also known as (Aminomethyl)trimethylsilane, is a chemical compound with the empirical formula C4H13NSi . It has a molecular weight of 103.24 . It is used as a silylating agent to prepare TMS derivatives .
Synthesis Analysis
The synthesis of (Trimethylsilyl)methylamine involves the use of a new trisyl synthon (Me3Si)2CH(SiMe2CH2Cl)1, which allows for the efficient production of trisyl-based S- or N-containing compounds .Molecular Structure Analysis
The molecular structure of (Trimethylsilyl)methylamine consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis
(Trimethylsilyl)methylamine is used in the synthesis of trimethylsilyl-diazomethane and in the 1,3-Cycloaddition of its imine . It is also used in the preparation of azomethine ylides from ketones .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Trisyl-based Multidentate Ligands
- Summary of the Application: (Trimethylsilyl)methylamine is used in the synthesis of unusual trisyl-based multidentate ligands . These ligands have potential applications in the formation of transition-metal complexes.
- Methods of Application: A new trisyl synthon, (Me3Si)2CH (SiMe2CH2Cl), is applied to obtain trisyl-based S- or N-containing compounds . These compounds are then treated with MeLi to produce their corresponding S- or N-coordinated pincer-like trisyl-based lithium salts .
- Results or Outcomes: The synthesized lithium salts were used as precursors for the synthesis of transition-metal complexes with unique structures . These complexes were obtained in high yields and structurally characterized by single-crystal X-ray structural analysis .
Application 2: GC Derivatization
- Summary of the Application: N,N-Bis(trimethylsilyl)methylamine is used for GC derivatization . It is a silylating agent used to prepare TMS derivatives.
- Results or Outcomes: The use of N,N-Bis(trimethylsilyl)methylamine in GC derivatization can improve the volatility, stability, and detectability of the analytes .
Application 3: Synthesis of 4-Unsubstituted -Lactams
- Summary of the Application: N-Methylidene[bis(trimethylsilyl)methyl]amine allows for efficient thermal (2 + 2) cycloadditions to ketenes, enabling the synthesis of 4-unsubstituted -lactams in a single step .
- Results or Outcomes: The outcome of this application is the efficient synthesis of 4-unsubstituted -lactams .
Application 4: Synthesis of Trimethylsilyl-diazomethane
- Summary of the Application: (Trimethylsilyl)methylamine is used in the synthesis of trimethylsilyl-diazomethane . This compound has applications in organic synthesis as a methylating agent.
- Results or Outcomes: The outcome of this application is the efficient synthesis of trimethylsilyl-diazomethane .
Application 5: Preparation of Azomethine Ylides from Ketones
- Summary of the Application: N-Methylidene[bis(trimethylsilyl)methyl]amine allows for the preparation of azomethine ylides from ketones . These ylides have applications in organic synthesis, particularly in the synthesis of pyrrolidine derivatives.
- Results or Outcomes: The outcome of this application is the efficient preparation of azomethine ylides from ketones .
Application 6: Infrared Spectroscopy
- Summary of the Application: (Trimethylsilyl)methylamine is used in infrared spectroscopy . Its infrared spectrum has been recorded and analyzed for various physical and chemical properties.
- Results or Outcomes: The outcome of this application is the generation of an infrared spectrum for (Trimethylsilyl)methylamine . This spectrum can be used to study the compound’s molecular structure and other properties.
Safety And Hazards
(Trimethylsilyl)methylamine is classified as a highly flammable liquid and vapor. It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Relevant Papers One relevant paper discusses the synthesis and applications of unusual trisyl-based multidentate ligands . Another paper discusses the use of (Trimethylsilyl)methylamine as a silylating agent .
Eigenschaften
IUPAC Name |
trimethylsilylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NSi/c1-6(2,3)4-5/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWPNDBYAAEZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171176 | |
| Record name | 1-(Trimethylsilyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Aminomethyl)trimethylsilane | |
CAS RN |
18166-02-4 | |
| Record name | (Trimethylsilylmethyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18166-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Aminomethyl)trimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18166-02-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Trimethylsilyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trimethylsilyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Aminomethyl)trimethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4CS778E5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)
